molecular formula C11H10ClNO5 B7989576 Dimethyl 2-(6-chloronicotinoyl)malonate

Dimethyl 2-(6-chloronicotinoyl)malonate

Cat. No.: B7989576
M. Wt: 271.65 g/mol
InChI Key: QYOPTGFIERTTST-UHFFFAOYSA-N
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Description

Dimethyl 2-(6-chloronicotinoyl)malonate is an organic compound with the molecular formula C11H10ClNO5 and a molecular weight of 271.65 g/mol . It is a derivative of malonic acid and nicotinic acid, featuring a chlorinated pyridine ring. This compound is primarily used in scientific research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 2-(6-chloronicotinoyl)malonate can be synthesized through the reaction of 6-chloronicotinoyl chloride with dimethyl malonate in the presence of a base such as triethylamine . The reaction typically occurs in an organic solvent like toluene and requires magnesium chloride as a catalyst. The reaction is carried out at room temperature for about 5 hours, yielding the desired product with a high yield of approximately 92% .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reagents and optimized reaction conditions to ensure high yield and purity. The reaction mixture is usually subjected to purification steps such as recrystallization or chromatography to obtain the final product suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-(6-chloronicotinoyl)malonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, reduction can produce alcohols or amines, and substitution reactions can generate a wide range of derivatives with different functional groups .

Scientific Research Applications

Dimethyl 2-(6-chloronicotinoyl)malonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl 2-(6-chloronicotinoyl)malonate involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of succinate dehydrogenase (SDH), an enzyme involved in the citric acid cycle. This inhibition can reduce the production of reactive oxygen species (ROS) during ischemia-reperfusion injury, providing protective effects in cardiac tissues .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a chlorinated pyridine ring and malonate ester groups. This structure imparts distinct chemical reactivity and biological activity, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

dimethyl 2-(6-chloropyridine-3-carbonyl)propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO5/c1-17-10(15)8(11(16)18-2)9(14)6-3-4-7(12)13-5-6/h3-5,8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYOPTGFIERTTST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(=O)C1=CN=C(C=C1)Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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